molecular formula C11H14O3 B6618287 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol CAS No. 29574-08-1

2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol

Cat. No.: B6618287
CAS No.: 29574-08-1
M. Wt: 194.23 g/mol
InChI Key: OHSAUBFZUGGSEG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol is a chemical compound that belongs to the class of benzodioxins It is characterized by a benzene ring fused with a dioxin ring, and a propanol group attached to the second carbon of the dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol typically involves the cyclization of catechol derivatives with appropriate reagents. One common method involves the reaction of catechol with epichlorohydrin under basic conditions to form the benzodioxin ring. Subsequent reduction and functionalization steps lead to the formation of the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to act as an adrenergic antagonist, blocking the action of adrenergic receptors . This interaction can modulate various physiological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propanol group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,12)10-7-13-8-5-3-4-6-9(8)14-10/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSAUBFZUGGSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1COC2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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